ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate
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Overview
Description
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with isopropyl groups and carbamic acid esters. One common method involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, cyclization, and reduction reactions under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may yield piperidines.
Scientific Research Applications
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and anti-hypertensive agents.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for drug design and development.
Uniqueness
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate is unique due to its specific structural features and potential applications. Its isopropyl group and carbamic acid ester moiety confer distinct chemical properties that differentiate it from other piperidine derivatives.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)12-10-5-7-13(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
ODYHJZDMCZBIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C(C)C |
Origin of Product |
United States |
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